molecular formula C16H12O2 B12886437 Ethanone, 1-(2-phenyl-5-benzofuranyl)- CAS No. 121045-41-8

Ethanone, 1-(2-phenyl-5-benzofuranyl)-

Cat. No.: B12886437
CAS No.: 121045-41-8
M. Wt: 236.26 g/mol
InChI Key: NGCOHFYXQBVSSN-UHFFFAOYSA-N
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Description

1-(2-Phenylbenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylbenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the use of 2,4-dihydroxy-5-iodoacetophenone, which undergoes a reaction with phenylacetylene in the presence of palladium chloride (PdCl2), triphenylphosphine (PPh3), copper iodide (CuI), and potassium carbonate (K2CO3) in a dimethylformamide (DMF)-water mixture under an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(2-Phenylbenzofuran-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to enzymes or receptors, leading to changes in cellular processes. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylbenzofuran-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

Ethanone, 1-(2-phenyl-5-benzofuranyl)-, also known as 1-(2-phenylbenzofuran-5-yl)ethanone, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

Ethanone, 1-(2-phenyl-5-benzofuranyl)- has a molecular formula of C15H12OC_{15}H_{12}O and a molecular weight of approximately 224.26 g/mol. Its structure features a benzofuran moiety attached to a phenyl group, which contributes to its reactivity and biological properties. The compound's structural uniqueness places it within a class of compounds known for diverse biological activities, including anticancer and anti-inflammatory effects.

The biological activity of Ethanone, 1-(2-phenyl-5-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, studies have shown that certain derivatives of benzofuran effectively inhibit cancer cell proliferation by targeting enzymes involved in cell cycle regulation .

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzofuran derivatives, including Ethanone, 1-(2-phenyl-5-benzofuranyl)-. For example:

  • Apoptosis Induction : Research has indicated that benzofuran compounds can induce apoptosis in leukemia cell lines such as K562 and MOLT-4. The most potent derivatives showed IC50 values as low as 0.1 mM against these cell lines while exhibiting minimal toxicity towards normal cells .
  • Selective Toxicity : In comparative studies, certain benzofuran derivatives exhibited selective toxicity towards cancer cells without affecting non-cancerous cells, indicating their potential as targeted therapeutic agents .

Anti-inflammatory Effects

Ethanone derivatives have also been linked to anti-inflammatory activities. The presence of specific functional groups within the benzofuran structure enhances the compound's ability to modulate inflammatory pathways. This property is crucial for developing new anti-inflammatory medications that could mitigate chronic inflammation-related diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of Ethanone and its derivatives:

StudyFindings
Benzofuranyl Esters Demonstrated antimicrobial and antioxidant activities; the derivatives were synthesized and tested for efficacy against various pathogens .
New Derivatives Synthesis A study synthesized nine new benzofuran derivatives based on a lead compound showing significant anticancer activity; modifications enhanced selectivity towards cancer cells .
Functional Group Influence Research highlighted how specific functional groups within the benzofuran structure can alter biological activity, impacting absorption and therapeutic efficacy .

Applications in Medicinal Chemistry

Ethanone, 1-(2-phenyl-5-benzofuranyl)- serves as a valuable building block in the synthesis of more complex bioactive molecules. Its applications span across various fields:

  • Pharmaceutical Development : The compound is utilized in developing new drugs targeting cancer and inflammatory diseases.
  • Research Tool : It is employed in studies investigating the mechanisms of action of benzofuran compounds and their interactions with biomolecules .

Properties

CAS No.

121045-41-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(2-phenyl-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C16H12O2/c1-11(17)13-7-8-15-14(9-13)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NGCOHFYXQBVSSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3

Origin of Product

United States

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